N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its molecular formula is C₁₆H₂₄BNO₃ (molecular weight: 289.19) . The compound features a benzamide core substituted with a dimethylamino group at the N-position, a methyl group at the para position of the benzene ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta position. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for carbon-carbon bond formation .
The compound is stored at 2–8°C to maintain stability, as boronate esters are prone to hydrolysis under humid or acidic conditions . It is utilized in organic synthesis, pharmaceutical development, and materials science, particularly in constructing complex molecules for drug discovery .
Properties
IUPAC Name |
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-7-8-11(13(18)17-6)9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMUGOPDZYMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156875 | |
| Record name | N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019918-76-3 | |
| Record name | N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019918-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-dimethylaminobenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl or alkyl-aryl bonds.
Key Conditions and Products:
| Reaction Partner | Catalyst System | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Biaryl benzamides | 65–85% | |
| Alkenes | Pd(OAc)₂ | NaHCO₃ | DMF | Styryl derivatives | 55–70% |
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Mechanism : The boronic ester undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond.
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Steric Effects : The tetramethyl groups on the dioxaborolane ring introduce steric hindrance, slowing reaction rates but improving selectivity for less hindered coupling partners.
Oxidation of the Boronic Ester
The dioxaborolane group can be oxidized to a boronic acid under mild conditions.
Reaction Data:
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | H₂O/THF | 25°C | 3-Borono-N,4-dimethylbenzamide | 90% | |
| NaBO₃·4H₂O | EtOH | 50°C | 3-Borono-N,4-dimethylbenzamide | 78% |
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Applications : The boronic acid product serves as a versatile intermediate for further functionalization or biological studies .
Functionalization of the Amide Group
The N-methylamide group undergoes selective transformations without affecting the boronic ester.
Notable Reactions:
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide hydrolyzes to the corresponding carboxylic acid .
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Reduction : Using LiAlH₄ in THF, the amide reduces to the corresponding amine.
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Product : N,4-Dimethyl-3-(dioxaborolanyl)benzylamine (yield: 60%).
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Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes regioselective substitutions at the para position relative to the boronic ester.
Example Reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted derivative | 45% | |
| Br₂ (cat. FeBr₃) | DCM, 25°C, 1 h | Bromo-substituted derivative | 55% |
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Directing Effects : The electron-withdrawing amide group directs electrophiles to the para position, while the boronic ester acts as a meta director .
Stability and Side Reactions
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Hydrolytic Stability : The dioxaborolane group is stable in anhydrous solvents but hydrolyzes slowly in protic media (e.g., H₂O/THF mixtures).
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Thermal Decomposition : Heating above 150°C leads to decomposition, releasing pinacol and forming boron-containing byproducts.
Comparative Reactivity with Analogues
| Compound | Suzuki Coupling Yield | Oxidation Rate (H₂O₂) | Hydrolysis Rate (NaOH) |
|---|---|---|---|
| N,4-Dimethyl-3-dioxaborolanylbenzamide | 78% | Fast | Moderate |
| N,N-Dimethyl-4-dioxaborolanylbenzamide | 85% | Slow | Fast |
| 3-Bromo-N,4-dimethylbenzamide | N/A | N/A | Fast |
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
The compound is notable for its potential in drug design, particularly as a boron-containing moiety. Boron compounds are often utilized in medicinal chemistry due to their ability to form stable complexes with biomolecules. The incorporation of the dioxaborolane group enhances the pharmacological profile of compounds by improving their solubility and bioavailability.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of boron-containing compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways.
- Antiviral Agents : The dioxaborolane moiety has also been investigated for antiviral applications. Compounds with this structure have demonstrated inhibitory effects on viral replication in vitro.
Materials Science
Polymer Chemistry
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the enhancement of thermal stability and mechanical properties of polymers.
Nanocomposites
The compound has potential applications in the development of nanocomposites where it can act as a coupling agent between organic polymers and inorganic fillers. This interaction improves the dispersion of nanoparticles within the polymer matrix, leading to enhanced material properties.
Catalysis
Catalytic Reactions
The presence of boron in the compound lends itself to catalytic applications. Boron-containing compounds are known to facilitate various organic transformations including:
- Cross-Coupling Reactions : The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions which are pivotal in forming carbon-carbon bonds.
- C-H Activation : Its application in C-H activation processes is also noteworthy, allowing for functionalization of hydrocarbons under mild conditions.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boron atom interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Reactivity and Functional Group Analysis
- Electronic Effects: The meta-boronate ester in the target compound allows for efficient cross-coupling due to optimal electronic activation of the benzene ring. In contrast, the para-boronate isomer (CAS 400727-57-3) may exhibit reduced reactivity in certain coupling reactions due to steric and electronic differences .
- Steric Effects: Diethylamino and diisopropylamino groups increase steric bulk, which can hinder access to the boron center, reducing reaction rates in cross-coupling . The phenylpentyl chain in the tubulin-targeting analogue introduces hydrophobicity, enhancing cell membrane permeability in biological applications .
Key Research Findings
- Positional Isomerism : Meta-substituted boronate esters generally exhibit higher cross-coupling efficiency compared to para-substituted isomers due to favorable resonance effects .
- Biological Activity : Hydrophobic substituents (e.g., phenylpentyl) enhance bioavailability, making such derivatives promising for CNS-directed therapies .
- Synthetic Challenges : Bulky substituents (e.g., diisopropyl) require optimized reaction conditions to mitigate steric hindrance .
Biological Activity
N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 627899-90-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dioxaborolane moiety which is known for its role in enhancing the bioactivity of various pharmaceuticals. The molecular formula is , and it has a molecular weight of 279.15 g/mol. The presence of the dioxaborolane group is critical for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes such as α-glucosidase and maltase with varying IC50 values. For example, related compounds have demonstrated IC50 values ranging from 3 to 11 μM for α-glucosidase inhibition .
- GSK-3β Inhibition : In studies focusing on kinase inhibition, derivatives of similar structure have been reported to exhibit potent GSK-3β inhibitory activity with IC50 values as low as 8 nM . This suggests potential applications in neurodegenerative diseases where GSK-3β is a target.
- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines in vitro. Specific derivatives have demonstrated significant reductions in NO and IL-6 levels in microglial cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | α-Glucosidase | 3 - 11 | |
| GSK-3β Inhibition | GSK-3β | 8 | |
| Anti-inflammatory Activity | BV-2 Microglial Cells | Not specified |
Case Studies
- Diabetes Management : A study investigated the effects of N,N-dimethyl derivatives on glucose metabolism. Results indicated that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase.
- Neuroprotection : In models of neurodegeneration, compounds similar to this compound were found to protect neuronal cells from apoptosis induced by oxidative stress through GSK-3β inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions affect yields?
- Methodological Answer : The compound is synthesized via coupling reactions involving boronic ester intermediates. A typical approach involves activating carboxylic acids (e.g., 4-methylbenzamide derivatives) with carbodiimide reagents (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) under anhydrous conditions. Reaction temperatures (0°C to room temperature) and extended stirring times (16–24 hours) are critical for achieving moderate yields (39–58%) . Purification via automated column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this boronate-containing benzamide derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms the structure, with the dioxaborolane ring protons appearing as singlets near δ 1.3 ppm. Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) validates the molecular ion peak . X-ray crystallography (via SHELX or OLEX2 software) resolves stereoelectronic effects, though crystal growth may require slow evaporation of dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How does the steric and electronic environment of the dioxaborolane group influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The tetramethyl dioxaborolane moiety acts as a protecting group, stabilizing the boronic acid during cross-coupling. Steric hindrance from the methyl groups can reduce reactivity with aryl halides, necessitating optimized conditions: Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, aqueous Na₂CO₃ as base, and toluene/ethanol solvent systems at 80–100°C. Kinetic studies using ¹¹B NMR can monitor boronate activation . Competing side reactions (e.g., protodeboronation) are minimized by excluding oxygen and using degassed solvents .
Q. What strategies address contradictions in reported biological activity data for benzamide-boronate hybrids?
- Methodological Answer : Discrepancies in bioactivity (e.g., ROS-responsive drug delivery vs. inert behavior) arise from hydrolytic stability variations. Accelerated stability testing (pH 7.4 buffer, 37°C) with LC-MS monitoring quantifies decomposition rates. Computational modeling (DFT) evaluates the amide-boronate conjugation effect on hydrolysis resistance. For ROS-sensitive applications, hydrogen peroxide-triggered cleavage of the dioxaborolane group is confirmed via fluorescence assays .
Q. Can this compound serve as a monomer in conjugated polymer synthesis, and what are its electronic limitations?
- Methodological Answer : The benzamide-boronate derivative participates in Suzuki polycondensation with dihalogenated aromatics (e.g., 9,10-dibromoanthracene). However, the electron-withdrawing amide group reduces π-conjugation, lowering charge carrier mobility in organic semiconductors. Cyclic voltammetry (CV) and UV-vis-NIR spectroscopy quantify HOMO/LUMO levels (~-5.3 eV and ~-2.8 eV, respectively). Blending with electron-rich comonomers (e.g., carbazoles) improves conductivity .
Q. How does radical-mediated decarboxylation affect the reactivity of derivatives of this compound?
- Methodological Answer : Under blue LED irradiation with photocatalysts (e.g., Ir(ppy)₃), β-boryl esters derived from this benzamide undergo decarboxylation to generate boryl radicals. Electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) confirms radical intermediates. The 1,2-boron shift is sterically hindered by the dimethylamide group, favoring alternative pathways (e.g., β-H elimination) .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Due to potential boronate toxicity, use gloveboxes for air-sensitive steps and conduct reactions in fume hoods. Waste containing boron must be treated with calcium hydroxide to precipitate borates before disposal. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. LC-MS monitoring ensures residual boron levels comply with EPA guidelines (<1 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
